Ethyl[2-(4-methoxyphenyl)ethyl]amine Ethyl[2-(4-methoxyphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 749849-18-1
VCID: VC8472677
InChI: InChI=1S/C11H17NO/c1-3-12-9-8-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3
SMILES: CCNCCC1=CC=C(C=C1)OC
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

Ethyl[2-(4-methoxyphenyl)ethyl]amine

CAS No.: 749849-18-1

Cat. No.: VC8472677

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl[2-(4-methoxyphenyl)ethyl]amine - 749849-18-1

Specification

CAS No. 749849-18-1
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name N-ethyl-2-(4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C11H17NO/c1-3-12-9-8-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3
Standard InChI Key XSGSTHQZHRLSHO-UHFFFAOYSA-N
SMILES CCNCCC1=CC=C(C=C1)OC
Canonical SMILES CCNCCC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-Ethyl-4-methoxybenzeneethanamine, reflecting its ethylamine backbone substituted with a 4-methoxyphenyl group at the β-position . Common synonyms include:

  • N-Ethyl-4-methoxy-benzeneethanamine

  • Benzeneethanamine, N-ethyl-4-methoxy-

  • Ethyl[2-(4-methoxyphenyl)ethyl]amine .

Molecular Structure and Formula

The molecular structure consists of a phenethylamine scaffold modified with a methoxy group at the para position of the benzene ring and an ethyl group attached to the amine nitrogen (Figure 1). The molecular formula C₁₁H₁₇NO corresponds to a monoisotopic mass of 179.1310 Da, with a topological polar surface area of 12.5 Ų .

Table 1: Key Identifiers of Ethyl[2-(4-Methoxyphenyl)ethyl]amine

PropertyValueSource
CAS Registry Number749849-18-1
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
XLogP31.9 (Predicted)
Hydrogen Bond Donors1

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of ethyl[2-(4-methoxyphenyl)ethyl]amine typically involves reductive amination or alkylation of precursor amines. A plausible route includes:

  • Methoxylation of Phenethylamine: Introduction of a methoxy group to phenethylamine via nucleophilic aromatic substitution.

  • Ethylation: Reaction of the intermediate 4-methoxyphenethylamine with ethyl bromide or ethyl iodide in the presence of a base .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
1NaH, CH₃I, DMF, 60°C75%
2EtBr, K₂CO₃, Acetonitrile, reflux68%

Physicochemical Properties

Thermal and Solubility Profiles

Ethyl[2-(4-methoxyphenyl)ethyl]amine is a colorless to pale yellow liquid at room temperature, with a density of 1.0365 g/cm³ at 20°C . Its boiling point is estimated at 138–140°C under reduced pressure (20 Torr), while its flash point remains uncharacterized . The compound exhibits moderate solubility in polar organic solvents such as methanol and ethyl acetate but limited solubility in water .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.15 (d, J = 8.6 Hz, 2H, aromatic), 6.85 (d, J = 8.6 Hz, 2H, aromatic), 3.80 (s, 3H, OCH₃), 2.75 (t, J = 7.2 Hz, 2H, CH₂), 2.60 (q, J = 7.0 Hz, 2H, NCH₂), 1.10 (t, J = 7.0 Hz, 3H, CH₃) .

  • IR (neat): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .

Applications in Research and Industry

Biochemical Applications

Ethyl[2-(4-methoxyphenyl)ethyl]amine has been investigated as an inhibitor of tyramine and tryptamine deamination, potentially modulating monoamine oxidase (MAO) activity . Its structural similarity to neurotransmitters like dopamine and serotonin suggests utility in receptor-binding assays, though direct pharmacological data remain limited .

Analytical Chemistry

A related compound, 2-(4-methoxyphenyl)ethylamine, was employed in molecularly imprinted polymers (MIPs) for the selective extraction of tyramine from bovine serum albumin, achieving a recovery rate of 95% . This highlights the potential of ethyl[2-(4-methoxyphenyl)ethyl]amine in solid-phase extraction (SPE) methodologies for biogenic amine analysis .

PrecautionRecommendation
Personal ProtectionGloves, goggles, ventilated hood
Storage2–8°C in airtight container
First AidFlush eyes/skin with water

Environmental Impact

No ecotoxicological data are available, but its persistence in aquatic systems is anticipated to be low due to hydrolytic instability under acidic conditions .

Recent Advances and Future Directions

Recent studies emphasize the role of structurally analogous amines in molecular imprinting and chromatographic separations . Future research could explore:

  • Catalytic Applications: As ligands in asymmetric synthesis.

  • Drug Development: Structure-activity relationships for MAO inhibition.

  • Environmental Monitoring: SPE sorbents for pollutant detection.

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